molecular formula C22H14BrClO3 B11152169 2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one

2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one

Cat. No.: B11152169
M. Wt: 441.7 g/mol
InChI Key: FOEFCUMPJFKGQO-NHDPSOOVSA-N
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Description

2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromophenyl group, a chlorophenyl group, and a benzo[b]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.

    Final Coupling Reaction: The final step involves coupling the bromophenyl and chlorophenyl groups to the benzo[b]furan core through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets and pathways involved in disease processes.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. It is employed in the production of dyes, pigments, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Generation of Reactive Species: The compound can generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylene]-6-[(2-bromophenyl)methoxy]benzo[b]furan-3-one
  • 2-[(4-Fluorophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one
  • 2-[(4-Methylphenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one

Uniqueness

2-[(4-Bromophenyl)methylene]-6-[(2-chlorophenyl)methoxy]benzo[b]furan-3-one is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14BrClO3

Molecular Weight

441.7 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C22H14BrClO3/c23-16-7-5-14(6-8-16)11-21-22(25)18-10-9-17(12-20(18)27-21)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2/b21-11-

InChI Key

FOEFCUMPJFKGQO-NHDPSOOVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3)Cl

Origin of Product

United States

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